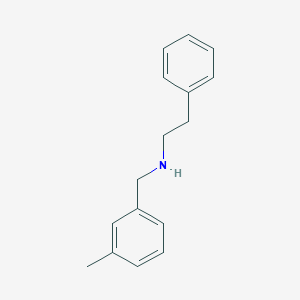

![molecular formula C20H14ClN3OS B252756 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide](/img/structure/B252756.png)

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide, also known as BAY 73-6691, is a small molecule inhibitor of soluble guanylate cyclase (sGC). It has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and renal dysfunction.

Mecanismo De Acción

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide 73-6691 is a small molecule inhibitor of sGC, which is a key enzyme in the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway. It binds to the heme moiety of sGC and prevents the conversion of GTP to cGMP, leading to the accumulation of GTP and the inhibition of NO-mediated vasodilation. This results in the reduction of pulmonary vascular resistance, improvement of cardiac function, and reduction of proteinuria.

Biochemical and Physiological Effects:

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide 73-6691 has been shown to improve pulmonary hemodynamics and exercise capacity in patients with pulmonary arterial hypertension. It has also been shown to improve cardiac function and reduce mortality in patients with heart failure. Moreover, it has been shown to improve renal function and reduce proteinuria in patients with diabetic nephropathy. In addition, it has been shown to reduce oxidative stress, inflammation, and fibrosis in various organs, including the heart, lungs, and kidneys.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide 73-6691 is its high selectivity and potency for sGC inhibition. This makes it a useful tool for studying the NO-cGMP signaling pathway and its role in various diseases. However, one of the limitations of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide 73-6691 is its poor solubility and bioavailability, which may limit its therapeutic applications in vivo.

Direcciones Futuras

There are several future directions for the research on N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide 73-6691. One direction is to develop more potent and selective sGC inhibitors with improved solubility and bioavailability. Another direction is to investigate the potential therapeutic applications of sGC inhibitors in other diseases, such as cancer and neurodegenerative disorders. Moreover, it is important to elucidate the molecular mechanisms underlying the beneficial effects of sGC inhibitors in various organs and diseases.

Métodos De Síntesis

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide 73-6691 involves several steps, starting from the reaction of 2-chloronicotinic acid with 2-amino-3-methylphenol to form 2-chloro-3-(2-methylphenyl)quinoline-4-carboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-aminobenzothiazole to give N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide 73-6691.

Aplicaciones Científicas De Investigación

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and renal dysfunction. It has been shown to improve pulmonary hemodynamics and exercise capacity in patients with pulmonary arterial hypertension. In addition, it has been shown to improve cardiac function and reduce mortality in patients with heart failure. Moreover, it has been shown to improve renal function and reduce proteinuria in patients with diabetic nephropathy.

Propiedades

Nombre del producto |

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide |

|---|---|

Fórmula molecular |

C20H14ClN3OS |

Peso molecular |

379.9 g/mol |

Nombre IUPAC |

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide |

InChI |

InChI=1S/C20H14ClN3OS/c1-12-13(20-24-16-8-2-3-10-17(16)26-20)6-4-9-15(12)23-19(25)14-7-5-11-22-18(14)21/h2-11H,1H3,(H,23,25) |

Clave InChI |

QEVYLPWRFQXWNO-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC=C1NC(=O)C2=C(N=CC=C2)Cl)C3=NC4=CC=CC=C4S3 |

SMILES canónico |

CC1=C(C=CC=C1NC(=O)C2=C(N=CC=C2)Cl)C3=NC4=CC=CC=C4S3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine](/img/structure/B252677.png)

![2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanol](/img/structure/B252678.png)

![2-chloro-5-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]benzoic acid](/img/structure/B252681.png)

![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B252682.png)

![N-allyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine](/img/structure/B252683.png)

![N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine](/img/structure/B252684.png)

![N-[(3-methylphenyl)methyl]cyclopentanamine](/img/structure/B252688.png)

![N-benzyl-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B252696.png)

![1-[5-(4-chlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B252697.png)

![2-({2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B252700.png)

![N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine](/img/structure/B252701.png)

![2-{[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}ethanol](/img/structure/B252703.png)

![N-benzyl-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B252705.png)